molecular formula C11H14N2S B14683523 3-[4-(Dimethylamino)phenyl]prop-2-enethioamide CAS No. 24662-34-8

3-[4-(Dimethylamino)phenyl]prop-2-enethioamide

Cat. No.: B14683523
CAS No.: 24662-34-8
M. Wt: 206.31 g/mol
InChI Key: OGJTWKZLCXFDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Dimethylamino)phenyl]prop-2-enethioamide is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]prop-2-enethioamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable thioamide precursor under controlled conditions. One common method involves the use of an ethanolic solution of sodium hydroxide as a catalyst, where the reaction mixture is stirred at room temperature for several hours and then allowed to stand overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]prop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]prop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)phenyl]prop-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

24662-34-8

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]prop-2-enethioamide

InChI

InChI=1S/C11H14N2S/c1-13(2)10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,1-2H3,(H2,12,14)

InChI Key

OGJTWKZLCXFDQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.